C18H16BrFN2OS

Description

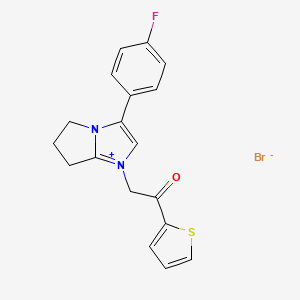

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H16BrFN2OS |

|---|---|

Molecular Weight |

407.3 g/mol |

IUPAC Name |

2-[3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-1-thiophen-2-ylethanone;bromide |

InChI |

InChI=1S/C18H16FN2OS.BrH/c19-14-7-5-13(6-8-14)15-11-20(18-4-1-9-21(15)18)12-16(22)17-3-2-10-23-17;/h2-3,5-8,10-11H,1,4,9,12H2;1H/q+1;/p-1 |

InChI Key |

CYFXZQRHXBSHIJ-UHFFFAOYSA-M |

Canonical SMILES |

C1CC2=[N+](C=C(N2C1)C3=CC=C(C=C3)F)CC(=O)C4=CC=CS4.[Br-] |

Origin of Product |

United States |

An In-depth Technical Guide on the Synthesis and Characterization of C18H16BrFN2OS: A Proposed Pathway for a Novel Thiazole Derivative

Disclaimer: The specific chemical entity C18H16BrFN2OS is not well-documented in publicly available scientific literature. This guide, therefore, presents a proposed synthesis pathway and characterization for a plausible isomer, N-(4-(4-bromophenyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide (C17H12BrFN2O2S) , a closely related molecule. The methodologies described are based on established chemical principles and published data for analogous compounds. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that are of great interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. This guide details a multi-step synthesis of a novel N-(4-(4-bromophenyl)thiazol-2-yl)acetamide derivative, a structure designed to incorporate key pharmacophores known to contribute to biological activity. The synthesis pathway involves the construction of a central 2-aminothiazole ring followed by N-acylation.

Proposed Synthesis Pathway

The proposed synthetic route to N-(4-(4-bromophenyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a four-step process commencing with commercially available starting materials. The overall workflow is depicted below.

Caption: Proposed multi-step synthesis pathway.

Step 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

The initial step involves the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings. This reaction proceeds by the condensation of an α-haloketone with a thioamide. In this proposed synthesis, 4-bromoacetophenone is first brominated in situ or used as a starting α-bromoketone, which then reacts with thiourea.

Step 2: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

The synthesized 2-aminothiazole derivative undergoes N-acylation with chloroacetyl chloride. This reaction introduces a reactive handle for the subsequent introduction of the fluorophenoxy moiety.

Step 3: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide

The final step is a Williamson ether synthesis, where the chloroacetamide intermediate reacts with 4-fluorophenol in the presence of a weak base to yield the target compound.

Experimental Protocols

Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

-

Materials: 4-Bromoacetophenone, Thiourea, Iodine, Ethanol.

-

Procedure:

-

To a solution of 4-bromoacetophenone (1.99 g, 10 mmol) in ethanol (50 mL), add thiourea (0.76 g, 10 mmol).

-

To this mixture, add iodine (2.54 g, 10 mmol) portion-wise with stirring.

-

The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and the solid product is filtered.

-

The crude product is washed with a cold sodium thiosulfate solution to remove unreacted iodine, followed by a wash with cold ethanol.

-

The solid is then recrystallized from ethanol to afford pure 2-amino-4-(4-bromophenyl)thiazole.

-

Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

-

Materials: 2-Amino-4-(4-bromophenyl)thiazole, Chloroacetyl chloride, Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-amino-4-(4-bromophenyl)thiazole (2.56 g, 10 mmol) in dry DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

-

Add pyridine (0.87 mL, 11 mmol) to the solution.

-

Slowly add chloroacetyl chloride (0.84 mL, 10.5 mmol) dropwise to the cooled solution with constant stirring.

-

After the addition is complete, the reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 3-4 hours.

-

The reaction mixture is then washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide

-

Materials: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, 4-Fluorophenol, Potassium carbonate, Acetone.

-

Procedure:

-

In a round-bottom flask, dissolve N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (3.32 g, 10 mmol) in acetone (50 mL).

-

Add 4-fluorophenol (1.12 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) to the solution.

-

The reaction mixture is refluxed for 8-12 hours, with monitoring by TLC.

-

After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).

-

Characterization Data

The following table summarizes the expected characterization data for the proposed final product, based on typical values for similar compounds found in the literature.

| Analysis | Expected Data |

| Molecular Formula | C17H12BrFN2O2S |

| Molecular Weight | 407.26 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected in the range of 150-200 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.5-11.5 (s, 1H, -NH-), 7.5-8.0 (m, 5H, Ar-H), 7.0-7.4 (m, 4H, Ar-H), 5.0 (s, 2H, -O-CH₂-) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 168-170 (C=O), 155-160 (C-F), 150-155 (thiazole C), 115-135 (Ar-C), 65-70 (-O-CH₂-) |

| IR (KBr, cm⁻¹) | ν: 3200-3300 (N-H stretch), 1680-1700 (C=O stretch), 1500-1600 (C=C stretch), 1200-1250 (C-O stretch), 1000-1100 (C-F stretch) |

| Mass Spectrometry (ESI-MS) | m/z: 407.9 [M+H]⁺, 409.9 [M+H+2]⁺ (characteristic isotopic pattern for Bromine) |

Biological Activity Context

While there is no specific biological data for the proposed molecule, the structural motifs present suggest potential pharmacological activities. Thiazole derivatives are known to exhibit a broad spectrum of activities.

Caption: Biological activities of related thiazole compounds.

The presence of the 4-bromophenyl group is also common in bioactive molecules, often enhancing their activity. The 4-fluorophenoxy moiety can influence the pharmacokinetic properties of the molecule, such as its lipophilicity and metabolic stability. Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological profile of this novel compound.

Conclusion

This technical guide provides a comprehensive overview of a proposed synthesis pathway and expected characterization for a novel thiazole derivative, N-(4-(4-bromophenyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide. The detailed experimental protocols and characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery who are interested in the synthesis and evaluation of new heterocyclic compounds. The described methodologies are robust and can be adapted for the synthesis of a library of related derivatives for structure-activity relationship (SAR) studies.

Technical Guide: Physicochemical and Biological Properties of a Representative Benzothiazole Derivative

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound with the molecular formula C18H16BrFN2OS is not well-documented in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the physicochemical properties, relevant biological activities, and experimental protocols for a representative compound from the benzothiazole class, which shares structural and elemental features with the requested formula. The data and methodologies presented are based on published research on analogous compounds and are intended to serve as a technical reference for researchers in the field.

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The rigid bicyclic structure of the benzothiazole core, combined with the ability to introduce a wide range of substituents, allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on a representative brominated and fluorinated benzothiazole derivative, a class of compounds with potential applications in targeted therapy, particularly as kinase inhibitors.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. For benzothiazole derivatives, these properties are heavily influenced by the nature and position of their substituents.

Summary of Physicochemical Data

The following table summarizes key physicochemical properties for a representative substituted benzothiazole derivative, based on data reported for analogous compounds.[2][3]

| Property | Description | Representative Value/Range |

| Molecular Weight (MW) | The mass of one mole of the substance. | 350 - 500 g/mol |

| Melting Point (Mp) | The temperature at which the solid form of the compound becomes a liquid. | 120 - 180 °C |

| logP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of a compound. | 3.0 - 5.0 |

| logD at pH 7.4 | The distribution coefficient between octanol and water at physiological pH. | 2.5 - 4.5 |

| Aqueous Solubility | The maximum concentration of the compound that can dissolve in water. | Low to moderate |

| pKa (Acid Dissociation Constant) | A measure of the acidity or basicity of a compound. | 4.0 - 6.0 (for basic nitrogen) |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, an indicator of membrane permeability. | 40 - 70 Ų |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug discovery and development. The following are standard experimental protocols for measuring the key properties listed above.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.[4]

Protocol:

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.[4]

Determination of logP (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[5]

Protocol:

-

A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[5]

-

The mixture is then centrifuged to ensure complete separation of the octanol and water layers.[5]

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

The thermodynamic solubility of a compound can be determined by the shake-flask method.

Protocol:

-

An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The suspension is shaken at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using HPLC with a standard calibration curve.

Biological Activity and Signaling Pathways

Substituted benzothiazole derivatives have been investigated for their potential as anticancer agents, with some demonstrating inhibitory activity against specific protein kinases. A key signaling pathway implicated in various cancers and inflammatory diseases is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[6][7][8]

JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is a crucial communication route for cells, transmitting information from extracellular signals to the nucleus to regulate gene expression involved in immunity, cell proliferation, differentiation, and apoptosis.[6][7] Dysregulation of this pathway is a hallmark of many cancers.[8][9]

The canonical JAK/STAT pathway is activated by the binding of cytokines or growth factors to their specific receptors on the cell surface. This binding leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for STAT proteins.[10] The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[9][10]

Caption: The JAK/STAT signaling pathway.

Experimental Workflow for Kinase Inhibitor Screening

Identifying compounds that can modulate the activity of kinases like JAK is a key objective in drug discovery. The following workflow outlines a typical process for screening potential kinase inhibitors.

Caption: Experimental workflow for kinase inhibitor screening.

Protocol for In Vitro Kinase Assay

Biochemical assays are fundamental for determining the inhibitory potency of a compound against a specific kinase.[11]

Protocol:

-

Reaction Setup: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (peptide or protein), and ATP in a suitable buffer.

-

Compound Addition: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

-

Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays or ELISA.[11][12]

-

Data Analysis: The kinase activity is measured for each compound concentration. The data is then plotted as percent inhibition versus compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

References

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 8. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sinobiological.com [sinobiological.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential: A Technical Guide to the Biological Activity of Novel Bromo-Fluoro-Thionitrogen Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel therapeutic agents has driven medicinal chemistry into exploring unique chemical spaces. Among these, heterocyclic compounds incorporating bromine, fluorine, and a thionitrogen moiety represent a promising frontier. The strategic inclusion of halogen atoms, particularly fluorine and bromine, is known to significantly modulate the physicochemical and biological properties of molecules, often enhancing their efficacy and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the potential biological activities of these novel bromo-fluoro-thionitrogen compounds, with a focus on their anticancer and antimicrobial properties. We present a compilation of representative quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to empower researchers in this burgeoning field.

Quantitative Biological Activity

The following tables summarize the cytotoxic and antimicrobial activities of representative compounds structurally related to the bromo-fluoro-thionitrogen class. This data, gathered from various studies, provides a comparative baseline for the potential efficacy of novel analogues.

Table 1: Anticancer Activity of Representative Fluorinated and Brominated Heterocyclic Compounds

| Compound Class | Cell Line | Assay | IC50 (µM) |

| Fluorinated Aminophenylhydrazines | A549 (Lung Carcinoma) | ATP Assay | 0.64 |

| Substituted 1,4-Naphthoquinones | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | MTT Assay | 1-3 |

| Fluorinated N-Heterocyclic Carbene Silver(I) Complexes | MDA-MB-231 (Breast Cancer) | MTT Assay | >100 (ligand), Moderate (complex) |

| Fluorinated Indole-tethered Chromenes | A549, PC-3, MCF-7 | Not Specified | 7.9–9.1 |

| Ring-fluorinated Heterocycles | HCT-116 (Colon Carcinoma) | Not Specified | 1.34 |

Table 2: Antimicrobial Activity of Representative Halogenated Compounds

| Compound Class | Microbial Strain | Assay | Zone of Inhibition (mm) / MIC (µg/mL) |

| Halogenated Compounds | Methicillin-resistant Staphylococcus aureus (MRSA) | Not Specified | Potent bactericidal activity at 3.13 µg/mL |

| Pyridazinone Derivatives | S. aureus (MRSA), P. aeruginosa, A. baumannii | Not Specified | MIC range: 3.74–8.92 µM |

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the evaluation of novel compounds. Below are methodologies for key assays relevant to assessing the biological activity of bromo-fluoro-thionitrogen compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[2]

Materials:

-

96-well microplates

-

Test compound stock solutions (in a suitable solvent like DMSO)

-

Cancer cell lines (e.g., A549, MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the compounds).

-

Incubation: Incubate the plates for 24 to 72 hours, depending on the cell line and experimental design.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Agar Well Diffusion Assay for Antimicrobial Activity

This method is a standard procedure for screening the antimicrobial activity of new compounds.[5][6][7]

Principle: The test compound diffuses from a well through a solid agar medium that has been seeded with a specific microorganism. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well.[7]

Materials:

-

Sterile Petri dishes

-

Mueller-Hinton Agar (MHA)

-

Bacterial or fungal strains

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

Test compound solutions at known concentrations

-

Positive control (standard antibiotic) and negative control (solvent)

-

Incubator

Procedure:

-

Prepare Inoculum: Grow the microbial strain in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Inoculate Plates: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of an MHA plate to create a lawn of bacteria.

-

Create Wells: Use a sterile cork borer to punch uniform wells into the agar.[7]

-

Add Compounds: Pipette a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[7]

-

Pre-diffusion: Allow the plates to stand for about 30 minutes to permit the diffusion of the compounds into the agar.[7]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[5]

-

Measure Zone of Inhibition: Measure the diameter of the clear zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Tyrosine Kinase Inhibition Assay

Many anticancer agents function by inhibiting tyrosine kinases. A variety of assay kits are commercially available to screen for such activity.[8][9][10]

Principle: These assays typically measure the phosphorylation of a substrate by a specific tyrosine kinase. Inhibition of the kinase by a test compound results in a decreased signal. The signal can be detected through various methods, including fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence.[8]

General Protocol (Endpoint Assay):

-

Reaction Setup: In a microplate, combine the tyrosine kinase, a specific substrate, and the test compound at various concentrations in an appropriate reaction buffer.

-

Initiate Reaction: Add ATP to start the phosphorylation reaction.[8]

-

Incubation: Incubate the plate for a specified time at a controlled temperature to allow the enzymatic reaction to proceed.

-

Stop Reaction and Detect Signal: Add a stop/detection solution containing EDTA to quench the reaction and a labeled antibody or tracer that binds to the phosphorylated substrate.[8]

-

Measurement: Measure the signal using a plate reader compatible with the detection method.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

// Nodes FGF [label="FGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FRS2 [label="FRS2", fillcolor="#34A853", fontcolor="#FFFFFF"]; GRB2 [label="GRB2", fillcolor="#34A853", fontcolor="#FFFFFF"]; SOS [label="SOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCG [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#FBBC05", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca2 [label="Ca²⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Survival [label="Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Differentiation [label="Differentiation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges FGF -> FGFR [label="Binds"]; FGFR -> FRS2 [label="Phosphorylates"]; FRS2 -> GRB2 -> SOS -> RAS -> RAF -> MEK -> ERK; ERK -> Nucleus; FGFR -> PI3K; PI3K -> PIP3 [label="Converts PIP2"]; PIP2 -> PIP3; PIP3 -> AKT; AKT -> Survival; FGFR -> PLCG; PLCG -> DAG; PLCG -> IP3; DAG -> PKC; IP3 -> Ca2; FGFR -> STAT; STAT -> Nucleus; Nucleus -> Proliferation; Nucleus -> Differentiation; }

// Nodes - Extrinsic Pathway FasL [label="Fas Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FasR [label="Fas Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FADD [label="FADD", fillcolor="#34A853", fontcolor="#FFFFFF"]; Procaspase8 [label="Procaspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase8 [label="Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes - Intrinsic Pathway DNA_Damage [label="DNA Damage", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax_Bak [label="Bax/Bak", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c", fillcolor="#FBBC05", fontcolor="#202124"]; Apaf1 [label="Apaf-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Procaspase9 [label="Procaspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes - Common Pathway Procaspase3 [label="Procaspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges - Extrinsic Pathway FasL -> FasR [label="Binds"]; FasR -> FADD [label="Recruits"]; FADD -> Procaspase8 [label="Activates"]; Procaspase8 -> Caspase8;

// Edges - Intrinsic Pathway DNA_Damage -> p53 [label="Activates"]; p53 -> Bax_Bak [label="Upregulates"]; Bax_Bak -> Mitochondrion [label="Forms pores in"]; Mitochondrion -> Cytochrome_c [label="Releases"]; Cytochrome_c -> Apaf1 [label="Binds"]; Apaf1 -> Procaspase9 [label="Recruits"]; {Cytochrome_c, Apaf1, Procaspase9} -> Apoptosome [style=dashed]; Apoptosome -> Caspase9 [label="Activates"];

// Edges - Common Pathway Caspase8 -> Procaspase3; Caspase9 -> Procaspase3; Procaspase3 -> Caspase3; Caspase3 -> Apoptosis [label="Executes"]; }

Experimental Workflow

// Nodes Synthesis [label="Compound Synthesis\n& Characterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer Screening\n(MTT Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antimicrobial [label="Antimicrobial Screening\n(Agar Well Diffusion)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit_Identification [label="Hit Identification\n(IC50 / Zone of Inhibition)", fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism_Study [label="Mechanism of Action Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kinase_Assay [label="Tyrosine Kinase\nInhibition Assay", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis_Assay [label="Apoptosis Assay\n(e.g., Caspase Activity)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Lead_Optimization [label="Lead Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Synthesis -> Anticancer; Synthesis -> Antimicrobial; Anticancer -> Hit_Identification; Antimicrobial -> Hit_Identification; Hit_Identification -> Mechanism_Study; Mechanism_Study -> Kinase_Assay; Mechanism_Study -> Apoptosis_Assay; Mechanism_Study -> Lead_Optimization; }

Potential Mechanisms of Action

The biological activity of bromo-fluoro-thionitrogen compounds is likely multifaceted, stemming from the unique electronic and steric properties conferred by the constituent atoms.

Anticancer Activity

-

Tyrosine Kinase Inhibition: A significant number of anticancer drugs target protein tyrosine kinases (PTKs), which are crucial regulators of cell signaling pathways controlling growth, proliferation, and survival.[9][10] The heterocyclic core of thionitrogen compounds can serve as a scaffold to present functional groups that interact with the ATP-binding site of kinases like Fibroblast Growth Factor Receptors (FGFRs), thereby inhibiting their activity and downstream signaling. The bromo and fluoro substituents can enhance binding affinity and selectivity.

-

Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[11] Thionitrogen compounds may induce apoptosis through various mechanisms. The presence of the nitroso or related nitrogen-sulfur functionalities can lead to the generation of reactive nitrogen species (RNS) like nitric oxide (NO). NO can have dual roles in cancer, but at high concentrations, it can induce apoptosis by causing DNA damage, activating caspases, and modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[12][13]

Antimicrobial Activity

The antimicrobial properties of these compounds are likely due to a combination of factors. The lipophilicity imparted by the halogen atoms can facilitate passage through the microbial cell membrane. Once inside, the thionitrogen moiety could interfere with essential cellular processes. For instance, it might inhibit key enzymes involved in metabolism or cell wall synthesis. Furthermore, the generation of reactive nitrogen or sulfur species could lead to oxidative stress, damaging cellular components and leading to cell death.

Conclusion

Novel bromo-fluoro-thionitrogen compounds represent a promising class of molecules with significant potential for the development of new anticancer and antimicrobial agents. Their unique structural features offer opportunities for fine-tuning biological activity and pharmacokinetic properties. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring this exciting area of medicinal chemistry. Further investigation into the precise mechanisms of action and structure-activity relationships will be crucial in realizing the full therapeutic potential of this novel chemical class.

References

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. hereditybio.in [hereditybio.in]

- 6. chemistnotes.com [chemistnotes.com]

- 7. botanyjournals.com [botanyjournals.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resources.mblintl.com [resources.mblintl.com]

- 11. Apoptosis - Wikipedia [en.wikipedia.org]

- 12. The regulatory role of nitric oxide in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. europeanreview.org [europeanreview.org]

C18H16BrFN2OS structural elucidation using NMR and mass spectrometry

Abstract

The precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. This technical guide provides an in-depth walkthrough of the structural elucidation of a novel heterocyclic compound with the molecular formula C18H16BrFN2OS. By integrating data from high-resolution mass spectrometry (HRMS), one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy, we present a comprehensive methodology for researchers, scientists, and drug development professionals. This document details the experimental protocols, data interpretation, and logical framework required to piece together the molecular puzzle, culminating in the confirmed structure. All quantitative data are summarized in structured tables, and key workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

The process of bringing a new chemical entity from the laboratory to clinical trials is fraught with challenges, primary among which is the definitive characterization of its molecular structure. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of a promising drug candidate. Therefore, the rigorous application of modern analytical techniques is not merely a procedural step but a critical foundation for the entire drug development pipeline.

This guide focuses on a multifaceted approach to structural elucidation, employing the synergistic capabilities of NMR and mass spectrometry. Mass spectrometry provides the molecular formula and key fragmentation patterns, while a suite of NMR experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC) reveals the intricate connectivity of the atoms within the molecule. We will follow a logical progression from the initial determination of the molecular formula to the final assembly of the complete chemical structure for C18H16BrFN2OS.

Experimental Protocols

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was performed on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol at a concentration of 1 mg/mL and infused directly into the ion source.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Sampling Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Mass Range: 50-1000 m/z

-

Acquisition Mode: Centroid

NMR Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

¹H NMR: 500 MHz, 32 scans, 1.0 s relaxation delay

-

¹³C NMR: 125 MHz, 1024 scans, 2.0 s relaxation delay

-

DEPT-135: Standard pulse program used to differentiate CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Standard gradient-enhanced pulse sequence to identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Standard gradient-enhanced pulse sequence to identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): Standard gradient-enhanced pulse sequence, optimized for a 2,3J coupling of 8 Hz, to identify long-range carbon-proton correlations.

Results and Data Interpretation

Mass Spectrometry: Determining the Molecular Formula

The initial step in any structural elucidation is to determine the molecular formula.[1][2] The HRMS data provided a clear isotopic cluster for the molecular ion.

The high-resolution mass measurement of the most abundant peak in the molecular ion cluster provided a precise mass, which was used to calculate the elemental composition.

Table 1: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) | Proposed Formula |

| [M+H]⁺ | 419.0224 | 419.0229 | 1.2 | C₁₈H₁₆BrFN₂OS⁺ |

| [M+2+H]⁺ | 421.0203 | 421.0210 | 1.6 | C₁₈H₁₆⁷⁹BrFN₂OS⁺ |

The observed isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units, is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). The calculated formula, C₁₈H₁₆BrFN₂OS, was consistent with the observed m/z and isotopic distribution.

The Degree of Unsaturation (DoU) was calculated to be 11. This high value suggests the presence of multiple rings and/or double bonds, likely including aromatic systems.

¹H NMR Spectroscopy: Identifying Proton Environments

The ¹H NMR spectrum provides information about the number of different proton environments and their neighboring protons through chemical shifts and coupling patterns.[3]

Table 2: ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.15 | d | 2H | 8.5 | H-2', H-6' |

| 7.75 | d | 2H | 8.5 | H-3', H-5' |

| 7.40 - 7.25 | m | 5H | - | Phenyl-H |

| 6.95 | t | 1H | 8.8 | H-3'' |

| 4.60 | s | 2H | - | CH₂ |

-

Aromatic Region (δ 7.0 - 8.5 ppm): The spectrum shows distinct signals in the aromatic region. The two doublets at δ 8.15 and 7.75, each integrating to 2H with the same coupling constant (J = 8.5 Hz), are characteristic of a para-substituted benzene ring. The multiplet at δ 7.25-7.40 integrating to 5H suggests a monosubstituted phenyl ring. The triplet at δ 6.95 is indicative of a proton on another aromatic system, likely coupled to fluorine.

-

Aliphatic Region (δ 4.60 ppm): A singlet at δ 4.60 integrating to 2H suggests a methylene (CH₂) group that is not adjacent to any protons. Its downfield shift indicates it is attached to an electronegative atom or a π-system.

¹³C NMR and DEPT-135 Spectroscopy: The Carbon Skeleton

The ¹³C NMR and DEPT-135 spectra reveal the number of unique carbon environments and classify them as CH, CH₂, or CH₃ groups.[4]

Table 3: ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | DEPT-135 | Assignment |

| 168.5 | C | C=N (Thiazole) |

| 161.0 (d, J=245 Hz) | C | C-F |

| 145.2 | C | C-S (Thiazole) |

| 138.1 | C | C (Phenyl) |

| 132.0 | CH | C-3', C-5' |

| 130.5 | CH | C-2', C-6' |

| 129.0 | CH | Phenyl CH |

| 128.8 | CH | Phenyl CH |

| 127.5 | CH | Phenyl CH |

| 125.4 | C | C-Br |

| 122.3 | C | C-4' |

| 115.8 (d, J=21 Hz) | CH | C-2'', C-6'' |

| 114.5 (d, J=22 Hz) | CH | C-4'' |

| 109.2 | C | C-5 (Thiazole) |

| 48.2 | CH₂ | CH₂ |

-

Quaternary Carbons (C): The spectrum shows several quaternary carbons, including those part of the thiazole ring (δ 168.5, 145.2, 109.2) and carbons attached to heteroatoms (C-F at δ 161.0, C-Br at δ 125.4). The large coupling constant (J = 245 Hz) for the carbon at δ 161.0 is characteristic of a direct C-F bond.

-

Methine Carbons (CH): The signals in the aromatic region are confirmed as CH groups.

-

Methylene Carbon (CH₂): The signal at δ 48.2 corresponds to the CH₂ group observed in the ¹H NMR spectrum.

2D NMR Spectroscopy: Assembling the Fragments

2D NMR experiments are crucial for connecting the individual spin systems identified in the 1D spectra.

-

COSY: The COSY spectrum confirmed the coupling between the protons at δ 8.15 and 7.75, solidifying the assignment of the para-substituted bromophenyl group. No other significant correlations were observed, which is consistent with the isolated nature of the other spin systems.

-

HSQC: The HSQC spectrum correlated each proton signal to its directly attached carbon, confirming the assignments made in Tables 2 and 3. For example, the protons at δ 8.15 correlated with the carbon at δ 130.5.

-

HMBC: The HMBC spectrum is key to connecting the fragments. The most informative long-range correlations are summarized below.

Table 4: Key HMBC Correlations

| Proton (δ ppm) | Correlated Carbons (δ ppm) | Inferred Connectivity |

| 8.15 (H-2',6') | 125.4 (C-Br), 122.3 (C-4') | Confirms the structure of the 4-bromophenyl group. |

| 4.60 (CH₂) | 138.1, 129.0, 127.5 | CH₂ is attached to the monosubstituted phenyl ring. |

| 4.60 (CH₂) | 168.5 (C=N) | CH₂ is also attached to the C=N carbon of the thiazole ring. |

| 7.75 (H-3',5') | 145.2 (C-S) | The 4-bromophenyl group is attached to the thiazole ring. |

Structure Assembly and Final Confirmation

The combined spectroscopic evidence points to a single, unambiguous structure.

-

Fragment 1: 4-Bromophenyl group. Confirmed by ¹H NMR (two doublets), ¹³C NMR, and HMBC correlations.

-

Fragment 2: Benzyl group. The 5H multiplet and the CH₂ group, connected via HMBC, form a benzyl group.

-

Fragment 3: Fluorophenyl group. The remaining aromatic signals with C-F coupling indicate a fluorophenyl group.

-

Core Structure: Thiazole ring. The remaining atoms (C₃HBrFN₂S) and the characteristic ¹³C shifts suggest a substituted thiazole ring.

The HMBC correlations connect these fragments: The benzyl group is attached to the thiazole nitrogen, and the 4-bromophenyl group is attached to a thiazole carbon. The fluorophenyl group is also attached to the thiazole ring. Based on all the data, the proposed structure is N-(fluorobenzyl)-4-(4-bromophenyl)-1,3-thiazol-2-amine .

Visualizing the Workflow

The logical flow of the structural elucidation process can be visualized as follows:

Caption: Structural Elucidation Workflow.

Logical Relationships in Data Interpretation

The interpretation of spectroscopic data relies on a series of logical deductions, as illustrated below.

Caption: Data Integration Logic.

Conclusion

The structural elucidation of C18H16BrFN2OS was successfully achieved through the systematic and integrated application of mass spectrometry and NMR spectroscopy. High-resolution mass spectrometry unequivocally established the molecular formula, while a combination of 1D and 2D NMR experiments provided the necessary detail to piece together the molecular framework. The final structure was identified as N-(fluorobenzyl)-4-(4-bromophenyl)-1,3-thiazol-2-amine. This guide underscores the power of a multi-technique approach and provides a clear, reproducible methodology for professionals in the field of drug discovery and chemical research. The detailed protocols and logical workflows presented herein serve as a robust template for future structural elucidation challenges.

References

Exploring the Chemical Space of C18H16BrFN2OS Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the exploration of the chemical space of isomers with the molecular formula C18H16BrFN2OS. Given the absence of extensive literature on specific isomers of this formula, this document outlines a theoretical and methodological approach to their synthesis, characterization, and potential biological evaluation. By leveraging established protocols for analogous structures, this guide serves as a foundational resource for researchers venturing into this novel chemical space.

Introduction to the Chemical Space of C18H16BrFN2OS

The molecular formula C18H16BrFN2OS suggests a high degree of unsaturation, indicating the presence of multiple aromatic rings and/or double bonds. The elemental composition, which includes sulfur, nitrogen, and oxygen, points towards the likelihood of various heterocyclic and functional group arrangements. This diversity gives rise to a vast number of potential constitutional isomers and stereoisomers, each with unique physicochemical properties and potential biological activities.

A plausible and synthetically accessible core structure for isomers of this formula could involve a substituted benzamide linked to a thiazole ring, incorporating the bromine and fluorine atoms on the aromatic systems. This structural motif is of interest in medicinal chemistry.

Isomer Characterization and Differentiation

A critical step in exploring a new chemical space is the unambiguous identification and differentiation of isomers. A combination of spectroscopic and chromatographic techniques is essential for this purpose.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating molecular structure and differentiating between isomers.[1][2][3] Key experiments include:

-

¹H NMR: Provides information on the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.

-

¹⁹F NMR: Given the presence of fluorine, this technique is crucial for confirming the position and electronic environment of the fluorine atom.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the definitive assignment of the molecular structure by piecing together molecular fragments.[1]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds. While isomers have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) can sometimes be used for differentiation.[4]

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for separating isomers.[5]

-

Reversed-Phase HPLC: Can often separate constitutional isomers based on differences in polarity.

-

Normal-Phase HPLC: May provide better separation for certain positional isomers.[6]

-

Chiral HPLC: Essential for the separation of enantiomers, using a chiral stationary phase.[4]

Gas Chromatography (GC): For volatile and thermally stable isomers, GC can be an effective separation technique, also with the option of using chiral columns.[7]

Synthetic Strategies

The synthesis of a library of C18H16BrFN2OS isomers can be approached through convergent synthetic routes. For the proposed thiazole-benzamide scaffold, a common method is the Hantzsch thiazole synthesis.[8]

General Synthetic Protocol for Thiazole-Benzamide Derivatives

-

Synthesis of Substituted Thioamide: Reaction of a substituted benzoyl chloride with a source of sulfur, such as Lawesson's reagent, or by treating an amide with P4S10.

-

Hantzsch Thiazole Synthesis: Cyclocondensation of the thioamide with an α-haloketone to form the thiazole ring.[8]

-

Amide Coupling: Coupling of a carboxylic acid-functionalized thiazole with a substituted aniline, or vice versa, using standard peptide coupling reagents (e.g., HATU, HOBt).

Microwave-assisted synthesis can be employed to accelerate these reactions and improve yields.[8]

Data Presentation: Hypothetical Characterization Data

The following tables illustrate the expected format for presenting quantitative data for a hypothetical set of C18H16BrFN2OS isomers.

Table 1: Hypothetical ¹H NMR Data (in ppm) for Positional Isomers

| Proton | Isomer 1 (ortho-Br) | Isomer 2 (meta-Br) | Isomer 3 (para-Br) |

| Thiazole-H | 7.85 (s, 1H) | 7.86 (s, 1H) | 7.85 (s, 1H) |

| Amide-NH | 9.50 (s, 1H) | 9.51 (s, 1H) | 9.50 (s, 1H) |

| Phenyl-H (Br) | 7.60-7.80 (m, 4H) | 7.55-7.75 (m, 4H) | 7.65 (d, 2H), 7.75 (d, 2H) |

| Phenyl-H (F) | 7.10-7.30 (m, 4H) | 7.12-7.32 (m, 4H) | 7.15 (t, 2H), 7.25 (t, 2H) |

| Methyl-CH3 | 2.40 (s, 3H) | 2.41 (s, 3H) | 2.40 (s, 3H) |

Table 2: Chromatographic Separation Parameters

| Isomer Type | Column Type | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |

| Positional Isomers | C18 Reversed-Phase | Acetonitrile/Water (70:30) with 0.1% TFA | 1.0 | 8.5, 9.2, 9.8 |

| Diastereomers | Phenyl-Hexyl | Methanol/Water (60:40) | 0.8 | 12.1, 13.5 |

| Enantiomers | Chiral (Cellulose-based) | Hexane/Isopropanol (90:10) | 1.0 | 15.3, 17.1 |

Pharmacological Screening and Biological Activity

Given the novelty of these compounds, a broad screening approach is recommended to identify potential biological activities.

In Vitro Screening

High-Throughput Screening (HTS): A large library of the synthesized isomers can be rapidly screened against a panel of biological targets using automated assays.[9][10] Common HTS assays include:

-

Enzyme inhibition assays

-

Receptor binding assays

-

Cell-based assays measuring proliferation, apoptosis, or specific signaling events [10]

The screening can be either target-based, focusing on specific proteins implicated in a disease, or phenotypic, observing the overall effect on cells.[11]

Computational Prediction of Biological Activity

In silico methods can be used to predict the biological activity profiles of the novel isomers.[12] Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing datasets of structurally similar compounds to predict the activity of new molecules.[13][14][15] This can help prioritize which isomers to synthesize and test.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the synthesis, purification, characterization, and screening of novel isomers.

Logical Relationship of Isomers

Caption: Classification of different types of isomers.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a C18H16BrFN2OS isomer.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]

- 6. separation of positional isomers - Chromatography Forum [chromforum.org]

- 7. researchgate.net [researchgate.net]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computer-Aided Estimation of Biological Activity Profiles of Drug-Like Compounds Taking into Account Their Metabolism in Human Body [mdpi.com]

- 13. bioinf.jku.at [bioinf.jku.at]

- 14. New Methods for Predicting Drug Molecule Activity Using Deep Learning | White | Bioscience Methods [bioscipublisher.com]

- 15. benthamdirect.com [benthamdirect.com]

Quantum Chemical Calculations for Novel Drug Candidates: A Technical Guide for C18H16BrFN2OS

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of the novel compound C18H16BrFN2OS. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical framework, computational methodologies, and data interpretation necessary for a thorough in-silico analysis. By leveraging computational chemistry, we can gain profound insights into molecular behavior, guiding further experimental work and accelerating the drug discovery pipeline.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have emerged as a powerful tool in modern drug discovery. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular properties at the atomic and electronic levels. For a novel molecule such as C18H16BrFN2OS, these calculations can predict its three-dimensional structure, stability, reactivity, and spectroscopic signatures without the need for initial synthesis and physical experimentation. This in-silico approach provides a cost-effective and efficient means to screen potential drug candidates, identify key structural features, and understand their potential interactions with biological targets.

Computational Methodology

The following section details a robust computational protocol for the quantum chemical analysis of C18H16BrFN2OS. This workflow is designed to yield accurate and reliable data on the molecule's geometric, electronic, and spectroscopic properties.

Molecular Structure Preparation and Optimization

The initial step involves the construction of the 3D structure of C18H16BrFN2OS. This can be achieved using molecular building software. The initial structure is then subjected to geometry optimization to find the most stable conformation, corresponding to the minimum energy on the potential energy surface.

Protocol:

-

Initial Structure Generation: The 2D structure of C18H16BrFN2OS is sketched and converted to a 3D model using a molecular editor.

-

Computational Software: All calculations are performed using a standard quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

-

Level of Theory: The geometry optimization is carried out using Density Functional Theory (DFT) with the B3LYP functional.

-

Basis Set: The 6-311++G(d,p) basis set is employed for all atoms to provide a good balance between accuracy and computational cost.

-

Convergence Criteria: The optimization is continued until the forces on the atoms are negligible and the geometry has reached a stationary point on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.

Protocol:

-

Frequency Calculation: Using the optimized geometry of C18H16BrFN2OS, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

Thermochemical Analysis: The output provides thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Spectral Simulation: The calculated vibrational frequencies and intensities are used to generate theoretical IR and Raman spectra.

Electronic Properties Analysis

The electronic properties of C18H16BrFN2OS are crucial for understanding its reactivity and potential intermolecular interactions. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).

Protocol:

-

Molecular Orbital Analysis: The HOMO and LUMO energies are obtained from the output of the single-point energy calculation on the optimized geometry. The HOMO-LUMO gap is then calculated as E_gap = E_LUMO - E_HOMO.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and visualized on the electron density surface to identify electrophilic and nucleophilic sites.

Spectroscopic Properties Simulation

Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

Protocol:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed at the B3LYP/6-311++G(d,p) level to calculate the ¹H and ¹³C NMR chemical shifts. Tetramethylsilane (TMS) is used as the reference standard.

-

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which are then used to simulate the UV-Vis absorption spectrum.

Data Presentation

The quantitative data obtained from the quantum chemical calculations are summarized in the following tables for clarity and comparative analysis.

Table 1: Optimized Geometric Parameters for C18H16BrFN2OS

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | Value | ||

| C2-N1 | Value | ||

| C1-C2-N1 | Value | ||

| C1-C2-N1-C3 | Value | ||

| ... | ... | ... | ... |

Table 2: Calculated Vibrational Frequencies for C18H16BrFN2OS

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 1 | Value | Value | Value | e.g., C-H stretch |

| 2 | Value | Value | Value | e.g., C=O stretch |

| ... | ... | ... | ... | ... |

Table 3: Electronic Properties of C18H16BrFN2OS

| Property | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

Table 4: Predicted NMR Chemical Shifts (ppm) for C18H16BrFN2OS

| Atom | Calculated Chemical Shift (ppm) |

| H1 | Value |

| C1 | Value |

| ... | ... |

Table 5: Calculated UV-Vis Absorption Maxima for C18H16BrFN2OS

| Excitation | Wavelength (nm) | Oscillator Strength |

| S0 -> S1 | Value | Value |

| S0 -> S2 | Value | Value |

| ... | ... | ... |

Visualizations

The following diagrams illustrate the computational workflow and the relationships between key calculated properties.

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of C18H16BrFN2OS.

Caption: A diagram showing the interconnectedness of various molecular properties derived from quantum chemical calculations.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the in-depth characterization of the novel molecule C18H16BrFN2OS. By following the detailed protocols for geometry optimization, vibrational analysis, and the calculation of electronic and spectroscopic properties, researchers can obtain a wealth of information critical for drug development. The presented tables and diagrams provide a clear framework for organizing and interpreting the computational data. The insights gained from these quantum chemical calculations will undoubtedly facilitate a deeper understanding of the molecule's behavior and guide the design of future experimental studies.

A Comprehensive Review of Bioactive Compounds Featuring Bromine, Fluorine, Nitrogen, and Sulfur Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds containing nitrogen and sulfur atoms form the backbone of a vast array of pharmaceuticals and biologically active molecules. The strategic incorporation of halogen atoms, particularly fluorine and bromine, into these scaffolds has emerged as a powerful tool in medicinal chemistry to modulate their physicochemical properties, metabolic stability, and target-binding affinity. This technical guide provides a comprehensive literature review of compounds featuring bromine, fluorine, nitrogen, and sulfur scaffolds, with a focus on their synthesis, biological activity, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Data Presentation: Quantitative Biological Activity

The following tables summarize the in vitro cytotoxic and antimicrobial activities of various compounds containing Br, F, N, and S scaffolds, as reported in the literature.

Table 1: In Vitro Anticancer Activity (IC50 Values) of Selected Compounds

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles | MCF-7 (Breast) | < 0.001 | [1] |

| Fluorinated 2-(4-aminophenyl)benzothiazoles | MDA 468 (Breast) | < 0.001 | [1] |

| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |

| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [2] |

| Brominated Thiazole Derivative 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [2] |

| Brominated Thiazole Derivative 4b | HepG2 (Liver) | 51.7 ± 3.13 | [2] |

| Thiazole Derivative 8 | MCF-7 (Breast) | 3.36 µg/ml | [3] |

| Thiazole Derivative 7a | MCF-7 (Breast) | 4.75 µg/ml | [3] |

| Thiazole-1,2,3-triazole hybrid 5h | Human Glioblastoma | 3.20 ± 0.32 | [4] |

| Thiazole-1,2,3-triazole hybrid 5f | Human Glioblastoma | 4.72 ± 3.92 | [4] |

| Thiazole-1,2,3-triazole hybrid 5c | Human Glioblastoma | 10.67 ± 0.94 | [4] |

| Thiazole Derivatives | MDA-MB-231 (Breast, migration) | 0.024 - >50 | [5] |

| Thioxopyrimidine Derivative 21c | HCT-116 (Colon) | 60.9 ± 1.8 µg/ml | [6] |

| Thioxopyrimidine Derivative 21d | HCT-116 (Colon) | 58.2 ± 5.1 µg/ml | [6] |

| Thioxopyrimidine Derivative 21a | PC-3 (Prostate) | 66.6 ± 3.6 µg/ml | [6] |

| Thioxopyrimidine Derivative 21d | PC-3 (Prostate) | 65.8 ± 2.8 µg/ml | [6] |

Table 2: Minimum Inhibitory Concentration (MIC) Values of Selected Compounds

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Heterocyclic Nitrogen Compounds | Mycobacterium | 0.003 - 42.6 | [7] |

| Pyrazole Derivatives | E. Coli | 25 - 50 | [8] |

| Pyrido[1,2-a]pyrimidines | B. subtilis | 50 | [8] |

| Pyrimidine & Oxadiazole Derivatives | Various Bacteria | 12.5 - 41.2 | [9] |

| Pyrrole Derivatives | E. faecalis, S. aureus, E. coli | 0.25 - 0.5 | [9] |

| Thiazine Derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Not specified | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, focusing on the synthesis of a representative compound and the protocol for a common biological assay.

Synthesis of 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole

A key synthetic route to fluorinated 2-(4-aminophenyl)benzothiazoles involves the Jacobsen cyclization of precursor thiobenzanilides.[1] The following is a generalized procedure based on reported syntheses:

-

Preparation of the Thiobenzanilide Precursor: A substituted aminothiophenol is reacted with a substituted benzoyl chloride in an appropriate solvent (e.g., dichloromethane or toluene) in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding amide. This amide is then thionated using a reagent such as Lawesson's reagent or phosphorus pentasulfide in a solvent like toluene or xylene under reflux to yield the thiobenzanilide.

-

Jacobsen Cyclization: The thiobenzanilide is dissolved in a suitable solvent and treated with an oxidizing agent, such as potassium ferricyanide, in an aqueous basic solution (e.g., sodium hydroxide). The reaction mixture is typically stirred at room temperature or gently heated to effect the cyclization to the benzothiazole ring system.

-

Purification: The crude product is extracted with an organic solvent, and the organic layer is washed with water and brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The resulting solid is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole.[1]

In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability and, consequently, the cytotoxic potential of a compound.[11][12][13][14][15]

-

Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 5 x 10³ cells per well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[16]

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). The medium from the cell plates is removed, and the cells are treated with the different concentrations of the compounds. Control wells containing untreated cells and vehicle-treated cells are also included.

-

Incubation: The plates are incubated for a specified period, typically 72 hours, under the same conditions as in step 1.[16]

-

MTT Addition and Incubation: After the incubation period, a solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.[12][14] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[12][15]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[13][15]

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Workflow Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways often implicated in the mechanism of action of anticancer agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[17][18][19][20] Its dysregulation is frequently observed in various cancers.

Caption: Canonical NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[21][22][23][24] It is one of the most frequently activated pathways in human cancers.

References

- 1. Item - Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles - figshare - Figshare [figshare.com]

- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 3. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. An in vitro study on the antimicrobial effect of select heterocyclic nitrogen compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. texaschildrens.org [texaschildrens.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeting the NF-κB signaling pathway in chronic tendon disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

Stability and Degradation of Voriconazole (C18H16BrFN2OS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of Voriconazole, a broad-spectrum triazole antifungal agent. Understanding the chemical stability of an active pharmaceutical ingredient (API) like Voriconazole is critical for ensuring its quality, safety, and efficacy throughout its lifecycle, from manufacturing to patient administration. This document details the intrinsic stability of Voriconazole under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, outlines detailed experimental protocols for conducting such studies, and presents known degradation pathways.

Introduction to Voriconazole

Voriconazole, with the chemical formula C18H16BrFN2OS, is chemically designated as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-butan-2-ol.[1] It is a second-generation triazole antifungal drug used in the treatment of serious and invasive fungal infections.[1][2] Its primary mode of action involves the inhibition of the fungal cytochrome P450-dependent enzyme 14-alpha-sterol demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane.[3][4] Given its critical therapeutic role, a thorough understanding of its stability is paramount.

Summary of Forced Degradation Studies

Forced degradation studies are essential to identify the likely degradation products of a drug substance, which can help in establishing degradation pathways and validating the stability-indicating power of analytical methods.[2][5] Voriconazole has been subjected to a variety of stress conditions, including hydrolysis, oxidation, and photolysis.

The intrinsic stability of Voriconazole varies significantly depending on the stressor. It is most susceptible to degradation under alkaline (basic) conditions.[2][5][6][7] Degradation is also observed under acidic, neutral hydrolytic, oxidative, and photolytic conditions, although generally to a lesser extent.[2][3] The molecule demonstrates relative stability under dry heat conditions.[3]

Data Presentation of Degradation Studies

The following tables summarize the quantitative data from various forced degradation studies on Voriconazole. These results highlight the percentage of degradation observed under specific experimental conditions.

Table 1: Hydrolytic Degradation of Voriconazole

| Condition | Time | Temperature | % Degradation | Degradation Products | Reference |

| 0.5 N HCl | 48 h | Room Temp. | 12.1% | Imp-A, Imp-D | [1] |

| 3 N HCl | 30 min | Room Temp. | 11.60% | Single Unidentified Peak | [3] |

| 3 N HCl | 60 min | Room Temp. | 16.92% | Single Unidentified Peak | [3] |

| 3 N HCl | 90 min | Room Temp. | 25.11% | Single Unidentified Peak | [3] |

| 3 N HCl | 120 min | Room Temp. | 29.99% | Single Unidentified Peak | [3] |

| Water (Hydrolysis) | 48 h | 60°C | Not specified | Imp-A, Imp-D | [1] |

| Water (Reflux) | Not specified | Boiling | 56.92% | Single Unidentified Peak | [3] |

| 0.5 N NaOH | 48 h | Room Temp. | Significant Degradation | Imp-A, Imp-D | [1] |

| 0.1 N NaOH | 30 min | Room Temp. | 55.58% | Single Unidentified Peak | [3] |

| 0.1 N NaOH | 60 min | Room Temp. | 78.75% | Single Unidentified Peak | [3] |

| 0.1 N NaOH | 90 min | Room Temp. | 100% | Single Unidentified Peak | [3] |

Table 2: Oxidative and Photolytic Degradation of Voriconazole

| Condition | Time | Exposure | % Degradation | Degradation Products | Reference |

| 3.0% H₂O₂ | 48 h | Room Temp. | Not specified | Imp-D, Unknowns | [1] |

| 30% H₂O₂ | 15 min | Room Temp. | Stable | - | [3] |

| 30% H₂O₂ | 20 h | Room Temp. | Stable | - | [3] |

| 5% KMnO₄ | 3 h | Room Temp. | Occurred | Not specified | [2] |

| Photolytic (UV Light) | 10 days | 254 nm | Not Observed | - | [1] |

| Photolytic (UVC) | 1 h (in solution) | 254 nm | Significant Degradation | Two major peaks | [2] |

| Photolytic (UVC) | 14 days (solid) | 254 nm | 29.7% | Not specified | [2] |

Experimental Protocols for Stress Testing

The following are detailed methodologies for conducting forced degradation studies on Voriconazole, synthesized from published literature. A stability-indicating analytical method, typically RP-HPLC, is required to resolve Voriconazole from its degradation products.

Preparation of Stock Solution

Prepare a stock solution of Voriconazole at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water.[2][3]

Acidic Hydrolysis

-

Transfer a known volume of the Voriconazole stock solution into a volumetric flask.

-

Add an equal volume of a strong acid (e.g., 1N HCl or 0.5N HCl) to achieve the desired final concentration of the drug.[1][6]

-

Keep the flask at room temperature or heat to a specified temperature (e.g., 60°C) for a defined period (e.g., up to 48 hours).[1][5]

-

Periodically withdraw samples.

-

Before analysis, neutralize the sample with an equivalent amount of a suitable base (e.g., 1N NaOH or 0.5N NaOH).

-

Dilute the neutralized sample with the mobile phase to the target concentration for HPLC analysis.

Alkaline Hydrolysis

-

Transfer a known volume of the Voriconazole stock solution into a volumetric flask.

-

Add an equal volume of a strong base (e.g., 0.1N NaOH or 0.5N NaOH) to achieve the desired final concentration.[1][3]

-

Maintain the solution at room temperature for a defined period (e.g., up to 90 minutes or 48 hours), as degradation is rapid.[1][3]

-

Periodically withdraw samples.

-

Neutralize the sample with an equivalent amount of a suitable acid (e.g., 0.1N HCl or 0.5N HCl) before analysis.

-

Dilute the neutralized sample with the mobile phase to the target concentration for HPLC analysis.

Neutral Hydrolysis

-

Transfer a known volume of the Voriconazole stock solution into a volumetric flask and dilute with purified water.

-